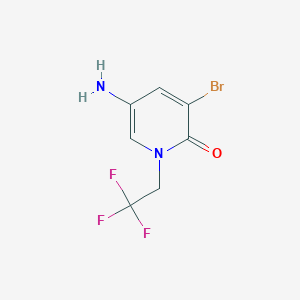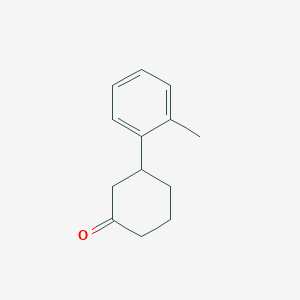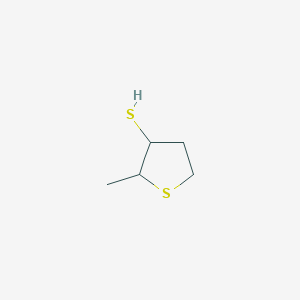
4-Chloro-5-methoxy-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-methoxy-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with chloro, methoxy, and trifluoromethyl groups
Métodos De Preparación
One common method is the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
4-Chloro-5-methoxy-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Aplicaciones Científicas De Investigación
4-Chloro-5-methoxy-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to modulate biological activity.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides, benefiting from its unique chemical properties.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-methoxy-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in pharmaceuticals, it may inhibit or activate certain enzymes, leading to therapeutic effects . The trifluoromethyl group often enhances the compound’s binding affinity and metabolic stability .
Comparación Con Compuestos Similares
4-Chloro-5-methoxy-6-(trifluoromethyl)pyrimidine can be compared with other trifluoromethyl-substituted pyrimidines, such as:
4-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine: This compound also contains a trifluoromethyl group and exhibits similar chemical properties.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted heterocycle with applications in agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C6H4ClF3N2O |
|---|---|
Peso molecular |
212.56 g/mol |
Nombre IUPAC |
4-chloro-5-methoxy-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4ClF3N2O/c1-13-3-4(6(8,9)10)11-2-12-5(3)7/h2H,1H3 |
Clave InChI |
IXABGKMABPMPCO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=CN=C1Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078878.png)






![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B13078912.png)

![L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B13078929.png)



